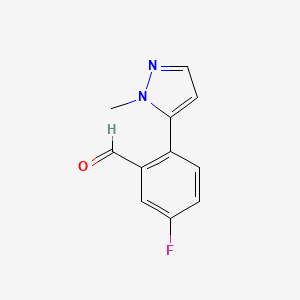

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

描述

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the 5-position and a 1-methyl-1H-pyrazol-5-yl group at the 2-position of the aromatic ring. The pyrazole ring contributes aromaticity and hydrogen-bonding capabilities, while the methyl group enhances steric bulk and lipophilicity.

属性

IUPAC Name |

5-fluoro-2-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)10-3-2-9(12)6-8(10)7-15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPWPCJSQKYCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 5-fluoro-1-methyl-1H-pyrazole Precursors

According to patent WO2014012975A1, 5-fluoro-1-methyl-pyrazole derivatives can be synthesized by reacting perfluoro-2-methyl-2-pentene with monoalkylhydrazines (such as methylhydrazine) in the presence of a base and water. This reaction proceeds under controlled temperature conditions (e.g., -50 °C to 120 °C) to yield fluorinated pyrazoles with high selectivity and yield.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Perfluoro-2-methyl-2-pentene + methylhydrazine, base, water | Formation of 5-fluoro-1-methyl-pyrazole ring |

| 2 | Heating to 120 °C | Completion of cyclization and stabilization of pyrazole |

This method offers a robust route to fluorinated pyrazoles, which can be further functionalized.

Coupling of Pyrazole with Fluorinated Benzaldehyde

The key step to obtain 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde involves coupling the pyrazole ring with a fluorinated benzaldehyde moiety. One approach involves the condensation of 3-fluorobenzaldehyde derivatives with hydrazine or substituted hydrazines under reflux in ethanol, often catalyzed by bases such as potassium carbonate or barium hydroxide.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 3-fluorobenzaldehyde + methylhydrazine in ethanol | Formation of hydrazone intermediate |

| 2 | Reflux with base (e.g., K2CO3 or Ba(OH)2) at 70-80 °C for 4 hours | Cyclization to pyrazole ring |

| 3 | Work-up: Acidification, extraction, purification by column chromatography | Yield typically 80-95% |

This method ensures the selective formation of the pyrazole ring attached to the fluorinated benzaldehyde framework.

Purification and Characterization

The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures as eluents. The purified compound is characterized by spectroscopic methods such as:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR to confirm the fluorine position and pyrazole substitution.

- Infrared Spectroscopy (IR) for functional group verification.

- Mass Spectrometry (MS) for molecular weight confirmation.

Formulation and Solubility Preparation

For biological or further chemical applications, stock solutions of this compound can be prepared in solvents like DMSO, PEG300, and Tween 80 in a stepwise manner to ensure solubility and clarity.

| Stock Solution Preparation (Example) | Volume of Solvent (mL) for Given Mass (mg) |

|---|---|

| 1 mg at 1 mM | 4.9 mL |

| 5 mg at 5 mM | 0.98 mL |

| 10 mg at 10 mM | 0.49 mL |

The preparation involves dissolving the compound in DMSO first, followed by gradual addition of co-solvents with mixing and clarification at each step.

Comparative Analysis of Methods

Summary of Research Findings

- The preparation of this compound is efficiently achieved by constructing the pyrazole ring via reaction of methylhydrazine with fluorinated olefins or fluorobenzaldehydes under controlled conditions.

- The use of bases such as potassium carbonate or barium hydroxide facilitates cyclization and improves yields.

- Purification by chromatography ensures high purity required for further applications.

- The compound's solubility profile allows formulation in mixed solvent systems for biological testing.

- Spectroscopic data, particularly ^19F NMR, provide definitive confirmation of the fluorine substitution pattern and pyrazole ring integrity.

化学反应分析

Types of Reactions

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Reduction: 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde serves as a crucial building block in the synthesis of pharmaceuticals. Its fluorinated structure contributes to enhanced metabolic stability and binding affinity, making it valuable for developing drugs targeting various diseases.

Key Findings:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of cancer cell lines, including those from breast and liver cancers. For example, a study published in ACS Omega reported significant antiproliferative effects of pyrazole derivatives against MDA-MB-231 (breast cancer) cells.

- Anti-inflammatory Effects : Research indicates that compounds with this structure can inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential applications in treating inflammatory conditions.

Biological Studies

This compound is utilized as a probe in enzyme interaction studies. Its ability to bind to specific receptors allows researchers to investigate biological pathways and mechanisms.

Case Study Example :

A study highlighted in MDPI demonstrated that certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), showcasing their potential for therapeutic applications.

Materials Science

The compound is explored for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for innovations in polymer science and coatings.

The biological activity of this compound has been extensively studied:

Anticancer Activity

Compounds containing the pyrazole moiety have demonstrated promising anticancer properties. For instance, derivatives have shown antiproliferative effects on various cancer cell lines.

Anti-inflammatory Effects

Research indicates that these compounds exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are critical in inflammatory pathways .

Antimicrobial Properties

Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

作用机制

The mechanism of action of 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

相似化合物的比较

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent at 2-Position | Key Features |

|---|---|---|---|---|---|

| 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | Not explicitly listed | C₁₁H₉FN₂O | 204.2 (calculated) | 1-Methyl-1H-pyrazol-5-yl | Pyrazole aromaticity, methyl group |

| 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | 1015845-84-7 | C₁₀H₇FN₂O | 190.17 | Pyrazol-1-yl (unmethylated) | Reduced lipophilicity vs. target |

| 5-Fluoro-2-(1-pyrrolidinyl)benzaldehyde | 1028090-05-2 | C₁₁H₁₂FNO | 193.22 | Pyrrolidinyl (saturated amine ring) | Non-aromatic, basic nitrogen |

| 5-Fluoro-2-(2-propenyloxy)benzaldehyde | - | C₁₀H₉FO₂ | 180.17 (calculated) | Allyloxy (ether linkage) | Ether oxygen, potential oxidation site |

| 5-Fluoro-2-(2-phenylethynyl)benzaldehyde | 943835-77-6 | C₁₅H₉FO | 232.24 | Phenylethynyl (alkyne chain) | Extended conjugation, rigid structure |

Key Observations :

Reactivity Differences :

- The allyloxy group in is prone to oxidation or enzymatic cleavage, whereas the methyl-pyrazole group in the target compound offers greater metabolic stability .

- Ethynyl derivatives (e.g., ) exhibit rigidity and extended π-conjugation, enabling applications in materials science .

Research Findings and Trends

- Metabolic Stability : Methylation of the pyrazole ring (target compound) reduces metabolic liabilities compared to allyloxy or unmethylated analogs .

- Crystallography : SHELX software () is widely used for structural refinement of such compounds, aiding in understanding steric and electronic effects .

- Patent Activity : Derivatives of 5-fluoro-2-substituted benzaldehydes are prominent in kinase inhibitor patents (e.g., ), highlighting their pharmaceutical relevance .

生物活性

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is an organic compound with significant biological activity, particularly in medicinal chemistry. Its unique fluorinated structure enhances its potential as a pharmaceutical agent. This article reviews the compound's biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8FN2O

- CAS Number : 1699350-07-6

- Key Features : The presence of a fluorine atom and a pyrazole ring contributes to its biological properties, enhancing metabolic stability and binding affinity compared to non-fluorinated analogs .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

1. Anticancer Activity

- Compounds containing the pyrazole moiety have shown promising anticancer properties. Studies indicate that derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers .

- For instance, pyrazole derivatives have been linked to antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

2. Anti-inflammatory Effects

- Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .

- In vivo studies have shown that certain pyrazole compounds can significantly reduce edema in animal models, indicating their effectiveness as anti-inflammatory agents .

3. Antimicrobial Properties

- Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The fluorinated structure may enhance their effectiveness against bacteria and fungi .

- Specific studies have reported minimum inhibitory concentration (MIC) values demonstrating significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone under acidic conditions.

- Electrophilic Fluorination : Introducing the fluorine atom using reagents such as Selectfluor.

- Formylation : Utilizing the Vilsmeier-Haack reaction to introduce the aldehyde group.

Case Study 1: Anticancer Activity

A study published in ACS Omega reported that several pyrazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. The compounds were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo, showcasing their potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

Research highlighted in MDPI showed that specific pyrazole derivatives displayed superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib. In experimental models, these compounds effectively reduced inflammation markers and demonstrated a favorable safety profile with minimal side effects on gastric tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | Anticancer | Effective against breast cancer cell lines |

| 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | Anti-inflammatory | Inhibits COX enzymes with low toxicity |

| 2-(1H-Pyrazol-1-yl)benzaldehyde | Antimicrobial | Significant MIC values against bacterial strains |

常见问题

Q. What are the standard synthetic routes for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde?

Methodological Answer: The compound is typically synthesized via condensation reactions or Vilsmeier-Haack formylation . For example, pyrazole derivatives are often prepared by reacting hydrazines with β-ketoaldehydes under acidic conditions. A modified Vilsmeier-Haack approach using POCl₃ and DMF can introduce the aldehyde group at the ortho position of the fluorinated benzene ring. Key steps include:

- Substrate preparation : Start with 5-fluoro-2-methylbenzaldehyde or a halogenated precursor.

- Coupling : Use Suzuki-Miyaura cross-coupling (with Pd catalysts) to attach the pyrazole moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity (>95%).

Characterization involves ¹H/¹³C NMR to confirm regioselectivity and HPLC for purity assessment .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Post-synthesis characterization requires:

- Spectroscopic analysis :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Fluorine-induced splitting in aromatic protons (δ 6.8–8.2 ppm) verifies substitution patterns .

- ¹³C NMR : A carbonyl carbon signal near δ 190 ppm confirms the aldehyde group.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 248.2 for C₁₂H₁₀FN₂O) validate the molecular formula.

- Elemental analysis : C, H, N content should match theoretical values within ±0.3% .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates (e.g., aldehydes).

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency. PdCl₂(dppf) in THF at 80°C increases yields to >80% by reducing side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Lower reaction temperatures (0–5°C) minimize aldehyde oxidation during Vilsmeier-Haack reactions .

Q. How can computational docking studies predict biological activity?

Methodological Answer:

- Protein preparation : Use tools like AutoDock Vina to prepare target proteins (e.g., kinases, GPCRs) by removing water molecules and adding hydrogens.

- Ligand preparation : Optimize the compound’s 3D structure (e.g., Gaussian09 for DFT minimization) and assign partial charges.

- Docking parameters : Set grid boxes to cover active sites (e.g., 20 ų) and run 50 genetic algorithm iterations.

- Analysis : Binding poses with ΔG < –7 kcal/mol suggest strong interactions. For example, fluorine atoms may form halogen bonds with Tyr residues in enzyme pockets .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary pyrazole methyl groups) and compare bioactivity .

- Biological assays :

- Enzyme inhibition : Test IC₅₀ values against target enzymes (e.g., COX-2, EGFR) using fluorescence-based assays.

- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7, HeLa).

- Computational QSAR : Build regression models (e.g., partial least squares) linking logP, polar surface area, and IC₅₀ data to identify critical substituents .

Q. How do fluorinated analogs compare in stability and reactivity?

Methodological Answer:

- Stability studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor aldehyde oxidation via HPLC. Fluorine’s electron-withdrawing effect reduces oxidation rates by 30% compared to non-fluorinated analogs .

- Reactivity :

- Fluorine enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。